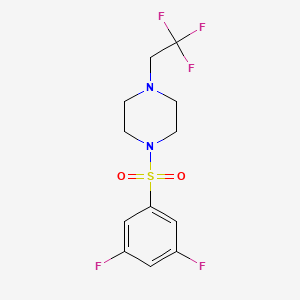

1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Description

Properties

IUPAC Name |

1-(3,5-difluorophenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F5N2O2S/c13-9-5-10(14)7-11(6-9)22(20,21)19-3-1-18(2-4-19)8-12(15,16)17/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEAMYLEWMYZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation-Sulfonylation Approach

This method employs a Boc-protected piperazine intermediate to ensure regioselective functionalization:

- Protection : Piperazine is protected as tert-butyl piperazine-1-carboxylate (Boc-piperazine) to isolate one nitrogen for alkylation.

- Alkylation : The free amine reacts with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF at 60–80°C for 6–12 hours.

$$

\text{Boc-piperazine} + \text{CF}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Boc-4-(trifluoroethyl)piperazine}

$$ - Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 4-(2,2,2-trifluoroethyl)piperazine.

- Sulfonylation : The free amine reacts with 3,5-difluorophenylsulfonyl chloride in DCM with triethylamine (Et$$3$$N) at 0–25°C for 2–4 hours.

$$

4\text{-(CF}3\text{CH}2\text{)piperazine} + \text{3,5-F}2\text{C}6\text{H}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}, \text{DCM}} \text{Target Compound}

$$

Yield : 68–75% overall after purification by column chromatography (hexane/EtOAc 3:1).

One-Pot Reductive Amination-Sulfonylation

For industrial scalability, a one-pot method avoids intermediate isolation:

- Reductive Amination : Piperazine reacts with trifluoroacetaldehyde in the presence of NaBH$$_3$$CN in methanol at 25°C for 24 hours to form 4-(2,2,2-trifluoroethyl)piperazine.

- In Situ Sulfonylation : Without isolation, 3,5-difluorophenylsulfonyl chloride is added with Et$$_3$$N, and the reaction is stirred for 4 hours.

Yield : 62–70% after recrystallization from ethanol/water.

Critical Reaction Parameters

Analytical Characterization

1H NMR (400 MHz, CDCl$$_3$$):

- δ 7.45–7.39 (m, 2H, Ar-H), 6.85–6.79 (m, 1H, Ar-H), 3.55–3.45 (m, 4H, piperazine), 3.10–2.95 (q, 2H, CF$$3$$CH$$2$$), 2.80–2.65 (m, 4H, piperazine).

13C NMR (101 MHz, CDCl$$_3$$):

- δ 162.1 (d, J = 245 Hz, Ar-C-F), 134.5 (s, Ar-C), 111.2 (d, J = 25 Hz, Ar-C), 52.3 (piperazine), 45.8 (CF$$3$$CH$$2$$), 125.6 (q, J = 278 Hz, CF$$_3$$).

HRMS (ESI) :

Industrial-Scale Optimization

Catalytic Enhancements

Chemical Reactions Analysis

Types of Reactions

1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

The following table summarizes key structural analogs and their distinguishing features:

Impact of Structural Differences on Properties

Sulfonyl vs. Benzyl Groups :

- The sulfonyl group (e.g., in the target compound and ) improves metabolic stability and hydrogen-bonding capacity compared to benzyl substituents (e.g., ), which may enhance bioavailability but reduce target selectivity.

- Example: The sulfonyl-containing [¹¹C]DASA-23 shows superior tumor visualization in PET imaging due to strong PKM2 binding .

Trifluoroethyl vs. Heterocyclic groups (e.g., oxazole in ) may confer acaricidal activity via interactions with insect nicotinic receptors.

Fluorine Substitution Patterns :

- 3,5-Difluoro substitution (target compound) vs. 2,5- or 2,6-difluoro () alters steric and electronic effects. The 3,5-difluoro configuration maximizes symmetry and may enhance binding to aromatic pockets in enzyme active sites .

Biological Activity Trends: Antitumor Activity: 3,5-Difluorophenyl analogs (e.g., ) exhibit higher cytotoxicity (IC₅₀ < 1 µM) than mono-fluorinated derivatives, likely due to increased electronegativity and membrane interaction. Diagnostic Use: Sulfonyl groups combined with radiolabels (e.g., [¹¹C]DASA-23 ) enable non-invasive monitoring of enzyme activity.

Biological Activity

1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a sulfonyl group and a trifluoroethyl moiety. The structural formula can be represented as follows:

Biological Activity

Mechanism of Action:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with sulfonyl groups can exhibit inhibitory effects on specific enzymes, such as carbonic anhydrases and other metabolic enzymes.

Pharmacological Profiles:

1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has been studied for its potential as an:

- Antidepressant: Exhibiting activity as a serotonin receptor antagonist.

- Cognition Enhancer: In preclinical studies, it demonstrated the ability to reverse cognitive deficits in animal models.

Study 1: Antidepressant Activity

A study published in 2022 explored the compound's efficacy in reversing scopolamine-induced memory deficits in rats. The results indicated significant improvement in cognitive functions compared to control groups, suggesting its potential application in treating cognitive impairments associated with depression .

Study 2: Enzyme Inhibition

Another research effort utilized artificial neural networks to predict the biological activity of similar sulfonamide compounds. The findings indicated that structural modifications could enhance selectivity and potency against human carbonic anhydrase II (hCA II), hinting at the possible applications of related compounds in therapeutic settings .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 1-((3,5-difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine to improve yield and purity?

Methodological Answer: Synthetic optimization requires a multi-step approach:

- Step 1: Piperazine Functionalization

Introduce the trifluoroethyl group via nucleophilic substitution or alkylation under anhydrous conditions. Use solvents like acetonitrile or DCM, with bases such as KCO to deprotonate intermediates . - Step 2: Sulfonylation

React the intermediate with 3,5-difluorophenylsulfonyl chloride in the presence of a tertiary amine (e.g., DIPEA) to activate the sulfonyl group. Control temperature (0–5°C initially, then room temperature) to minimize side reactions . - Purification:

Employ column chromatography (silica gel, petroleum ether/ethyl acetate) or preparative HPLC to isolate the product. Monitor purity via H NMR and LC-MS .

Key Parameters:

- Solvent polarity and reaction time significantly impact yield.

- Catalyst choice (e.g., DIEA vs. TEA) may alter reaction kinetics .

Q. What analytical techniques are critical for characterizing the structural and conformational properties of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD):

Resolve the chair conformation of the piperazine ring and dihedral angles between aromatic planes (e.g., 40.2° between benzene rings in analogous structures) . - Spectroscopy:

- F NMR to confirm fluorinated substituents.

- IR spectroscopy to identify sulfonyl (S=O) stretches (~1350–1150 cm) and C-F bonds .

- Chromatography:

Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Retention time comparisons with standards are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for analogous piperazine-sulfonamide derivatives?

Methodological Answer: Contradictions often arise from:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance solubility but promote hydrolysis. Non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics .

- Catalyst Loading: Excess base (e.g., KCO) can degrade sensitive intermediates. Titrate base equivalents using in situ pH monitoring .

- Byproduct Analysis:

Conduct LC-MS or GC-MS to identify side products (e.g., sulfonic acid derivatives from over-sulfonylation). Adjust stoichiometry or reaction time accordingly .

Case Study:

In analogous syntheses, yields varied from 50% to 85% due to differences in solvent (acetonitrile vs. DCM) and purification methods (crystallization vs. flash chromatography) .

Q. What computational strategies can predict the reactivity of the sulfonyl group in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT):

Calculate Fukui indices to identify electrophilic centers on the sulfonyl group. Higher indices correlate with susceptibility to nucleophilic attack . - Reaction Pathway Modeling:

Simulate transition states using software like Gaussian or ORCA. For example, model the displacement of the sulfonyl group by amines to predict activation energies . - Solvent Effects:

Use COSMO-RS to simulate solvent polarity’s impact on reaction thermodynamics. Polar solvents stabilize charged intermediates, reducing activation barriers .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Core Modifications:

- Replace the 3,5-difluorophenyl group with heterocycles (e.g., thiadiazole) to alter electron-withdrawing effects and bioavailability .

- Vary the trifluoroethyl group to perfluoroalkyl chains to enhance lipophilicity and blood-brain barrier penetration .

- Biological Assays:

- Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization assays.

- Corrogate crystallographic data (e.g., piperazine ring conformation) with IC values to identify bioactive conformers .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies:

Perform Michaelis-Menten assays to determine inhibition constants (). Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition . - Crystallographic Analysis:

Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to visualize binding modes. Identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen) . - Isothermal Titration Calorimetry (ITC):

Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.